molecular formula C11H26B2P2 B1387573 RR-miniPHOS-diborane CAS No. 224618-25-1

RR-miniPHOS-diborane

Cat. No. B1387573
CAS RN: 224618-25-1
M. Wt: 241.9 g/mol
InChI Key: HPFVCSQQDAGRIB-UHFFFAOYSA-N
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Description

RR-miniPHOS-diborane is a molecule used in scientific experiments. It has gained significant attention due to its unique properties. The molecular formula of this compound is C11H32B2P2 and its molecular weight is 247.95 .


Synthesis Analysis

The synthesis of diboranes involves the use of sp2–sp3 diboranes, in which one boron atom of a conventional diborane (4) is quaternised by either a neutral or anionic nucleophile . These compounds serve as relatively mild and convenient sources of the boryl anion [BR 2] − for use in organic synthesis .


Molecular Structure Analysis

Diborane has a unique molecular structure that is shaped like a “dumbbell” . With two boron atoms at each end and four hydrogen atoms bridging together, this arrangement contributes particular geometric properties .


Chemical Reactions Analysis

Diborane’s high reactivity is mostly caused by the boron-hydrogen bonds that it contains . Because of these bonds’ easy engagement in a variety of chemical reactions, diborane is a compound that is useful in synthesis processes .


Physical And Chemical Properties Analysis

Diborane is a colorless gas at room temperature . It has a density of around 1.1 kg/m³, making it less dense than air . Diborane is very volatile, with a boiling point of about 180 K . It reacts with water to form hydrogen and boric acid .

Mechanism of Action

The mechanism of action of diborane involves its high reactivity, which is mostly caused by the boron-hydrogen bonds that it contains . These bonds engage easily in a variety of chemical reactions, making diborane a useful compound in synthesis processes .

Safety and Hazards

Diborane is extremely flammable and may catch fire on its own when oxygen or air are present . It is hazardous and should be handled carefully since it can catch fire and pose health risks . The maximum permissible concentration of diborane in air in the working area is 0.1 mg/m³ .

Biochemical Analysis

Biochemical Properties

RR-miniPHOS-diborane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-carbon bonds. The interactions between this compound and these biomolecules are primarily based on its ability to act as a nucleophilic boron source. This enables the compound to participate in metal-free as well as metal-catalyzed borylation reactions, making it a valuable reagent in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, thereby influencing cellular responses and functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular metabolism. Additionally, the compound’s ability to act as a nucleophilic boron source allows it to participate in borylation reactions, further influencing biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role as a nucleophilic boron source allows it to participate in borylation reactions, which are essential for the synthesis of various organic compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. This compound’s ability to bind to specific proteins facilitates its transport across cellular membranes, ensuring its availability for biochemical reactions. The compound’s distribution within tissues also influences its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound in subcellular compartments, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its applications in biochemical research .

properties

InChI

InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFVCSQQDAGRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26B2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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